Tupichinol C
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Overview
Description
Tupichinol C is a flavonoid compound isolated from the plant Tupistra chinensis . Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavonoids like Tupichinol C often involves complex organic reactions. One notable method is the Cu-catalyzed kinetic resolution of chromenes, which allows for the efficient production of chiral flavan-3-ols . This method features a one-step synthesis process that ensures high enantiomeric excess and yield.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as Tupistra chinensis. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Tupichinol C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonoids.
Scientific Research Applications
Tupichinol C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and signaling pathways.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Tupichinol C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . This inhibition is achieved through the down-regulation of gene transcriptions related to the PI3K-Akt signaling pathway and the tumor necrosis factor signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- Tupichinol A
- (+)-Catechin
- (+)-Gallocatechin
- (-)-Epicatechin-3-gallate
- Theaflavin
Uniqueness
Tupichinol C is unique due to its specific molecular structure and the distinct biological activities it exhibits. Compared to other flavonoids, this compound has shown a higher potency in certain biological assays, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-3,5-7,9,14,16-17H,4,8H2/t14-/m1/s1 |
InChI Key |
YXMLGIGHGPSEKA-CQSZACIVSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)O[C@H]1C3=CC=C(C=C3)O |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O |
Origin of Product |
United States |
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